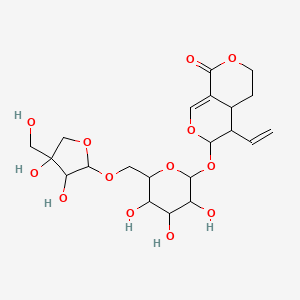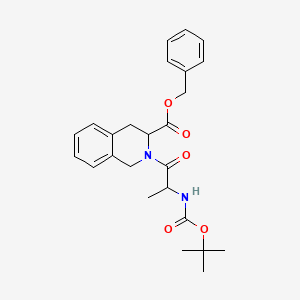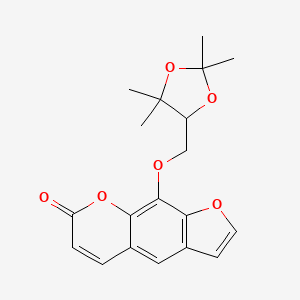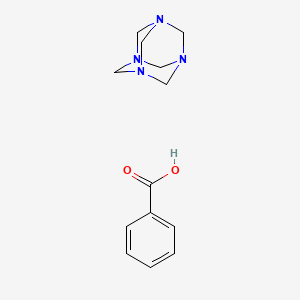![molecular formula C23H25NO4 B12295330 Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Fenil-3,7-dioxaspiro[biciclo[4.1.0]heptano-2,4’-piperidina]-1’-carboxilato de bencilo es un complejo compuesto orgánico con una estructura bicíclica única. Este compuesto se caracteriza por su enlace espiro, que conecta dos anillos a través de un solo átomo, creando un marco rígido y estable. La presencia de grupos fenilo y bencilo aumenta su diversidad química y reactividad potencial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Fenil-3,7-dioxaspiro[biciclo[4.1.0]heptano-2,4’-piperidina]-1’-carboxilato de bencilo generalmente implica varios pasos, comenzando con precursores fácilmente disponibles. Un método común implica la ciclopropanación de un enino, seguida de una serie de transformaciones de grupo funcional para introducir el enlace espiro y el anillo de piperidina . Las condiciones de reacción a menudo requieren el uso de bases fuertes, como el etóxido de sodio, y varios catalizadores para facilitar la formación de la estructura bicíclica .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para controlar con precisión las condiciones de reacción y minimizar las reacciones secundarias. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Fenil-3,7-dioxaspiro[biciclo[4.1.0]heptano-2,4’-piperidina]-1’-carboxilato de bencilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: Los grupos fenilo y bencilo pueden participar en reacciones de sustitución electrofílica y nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas y el uso de disolventes como diclorometano o etanol para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, dependiendo del nucleófilo o electrófilo empleado.
Aplicaciones Científicas De Investigación
El 6-Fenil-3,7-dioxaspiro[biciclo[4.1.0]heptano-2,4’-piperidina]-1’-carboxilato de bencilo tiene varias aplicaciones en la investigación científica:
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Mecanismo De Acción
El mecanismo de acción del 6-Fenil-3,7-dioxaspiro[biciclo[4.1.0]heptano-2,4’-piperidina]-1’-carboxilato de bencilo implica su interacción con objetivos moleculares específicos. El enlace espiro y la estructura bicíclica rígida le permiten encajar en sitios de unión de enzimas o receptores, inhibiendo o modulando potencialmente su actividad . Los grupos fenilo y bencilo también pueden participar en interacciones π-π y enlaces de hidrógeno, estabilizando aún más la unión del compuesto a sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de biciclo[4.1.0]heptano: Estos compuestos comparten el marco bicíclico pero pueden carecer del enlace espiro o grupos funcionales adicionales.
Piperidinas espirocíclicas: Compuestos con enlaces espiro similares pero diferentes sustituyentes en el anillo de piperidina.
Singularidad
El 6-Fenil-3,7-dioxaspiro[biciclo[4.1.0]heptano-2,4’-piperidina]-1’-carboxilato de bencilo es único debido a su combinación de un enlace espiro, un marco bicíclico y la presencia de grupos fenilo y bencilo. Esta combinación de características confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C23H25NO4 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
benzyl 6-phenylspiro[3,7-dioxabicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C23H25NO4/c25-21(26-17-18-7-3-1-4-8-18)24-14-11-22(12-15-24)20-23(28-20,13-16-27-22)19-9-5-2-6-10-19/h1-10,20H,11-17H2 |
Clave InChI |
OBRCZDSSTFYSKW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12C3C(O3)(CCO2)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)


![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)

![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)

![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)

![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)
